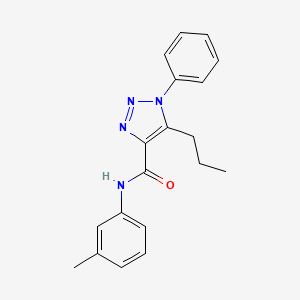

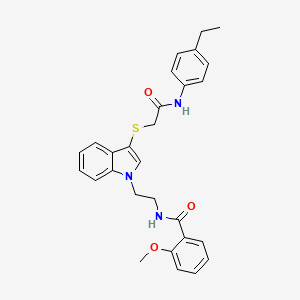

![molecular formula C20H13FN2O2 B2569825 (3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 313985-81-8](/img/structure/B2569825.png)

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, also known as FCIC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The synthesis of 3H-Benzo[f]chromene-2-carboxamides, including compounds similar to "(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide," can be achieved through a cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of ZnI2 and FeCl3 under an air atmosphere. This process highlights the structural complexity and the synthetic versatility of the chromene derivatives (T. A. Nizami & R. Hua, 2018).

Fluorescence Probes

Bichromophoric fluorescent dyes based on chromene structures have been synthesized, demonstrating the ability to regulate fluorescence through photoinduced intramolecular electron transfer. These compounds, by virtue of their fluorescence quenching capabilities and sensitivity to polarity and pH, show promise as fluorescence probes for various scientific and biomedical applications (Zoya A. Syzova et al., 2004).

Antimicrobial and Cytotoxic Activities

The novel synthesis of 2-imino-2H-chromene-3(N-aryl)carboxamides has revealed the potential cytotoxic activity of these compounds against human cancer cell lines, suggesting their potential as therapeutic agents. This research underscores the importance of structural modifications in enhancing the lipophilicity and electronic properties of chromene derivatives for improved cytotoxic efficacy (R. Gill, J. Kumari, & J. Bariwal, 2016).

Eco-Friendly Synthesis Approaches

Research into the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has demonstrated the feasibility of employing eco-friendly methods for the production of these compounds. Such approaches not only yield excellent results but also align with the principles of green chemistry, emphasizing the importance of environmentally sustainable practices in chemical synthesis (F. Proença & Marta Costa, 2008).

Mitochondrial Targeting Fluorescent Dyes

The development of cell-permeable iminocoumarine-based fluorescent dyes derived from 2-iminocoumarin-3-carboxamide derivatives highlights the utility of chromene structures in biological imaging. These dyes exhibit low cytotoxicity and the ability to selectively stain mitochondria in living cells, underscoring their potential as valuable tools in cellular biology and medical diagnostics (Diliang Guo et al., 2011).

Propiedades

IUPAC Name |

3-(3-fluorophenyl)iminobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2/c21-13-5-3-6-14(10-13)23-20-17(19(22)24)11-16-15-7-2-1-4-12(15)8-9-18(16)25-20/h1-11H,(H2,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHWRGFFQMOWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC(=CC=C4)F)O3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B2569742.png)

![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2569743.png)

![3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2569746.png)

![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)

![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)

![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)

![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2569764.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2569765.png)